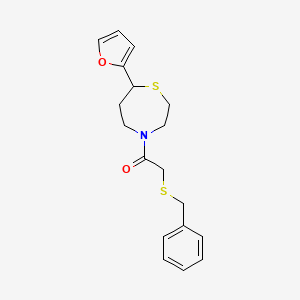

2-(Benzylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone

Description

2-(Benzylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is a sulfur-containing heterocyclic compound featuring a 1,4-thiazepane core substituted with a furan-2-yl group at the 7-position and a benzylthio-acetyl moiety. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting neurological or metabolic pathways .

Properties

IUPAC Name |

2-benzylsulfanyl-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S2/c20-18(14-22-13-15-5-2-1-3-6-15)19-9-8-17(23-12-10-19)16-7-4-11-21-16/h1-7,11,17H,8-10,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEMLGLREFALJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazepane ring, followed by the introduction of the furan and benzylthio groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carbaldehyde derivatives.

Reduction: The thiazepane ring can be reduced under specific conditions to yield different thiazepane derivatives.

Substitution: The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carbaldehyde, while reduction of the thiazepane ring can produce various thiazepane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it useful in the development of new synthetic methodologies.

Biology

Research into the biological activities of 2-(Benzylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone has revealed potential antimicrobial and anticancer properties. Studies have shown that the compound can interact with specific molecular targets, modulating biological pathways:

- Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains.

- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines are ongoing.

Medicine

The compound is being explored for its potential therapeutic applications. Its interactions with biological targets suggest it may serve as a lead compound for drug development aimed at treating diseases such as cancer and infections.

Industry

In industrial applications, this compound is utilized in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it suitable for creating novel polymers and composites.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets. The benzylthio group can interact with thiol groups in proteins, while the furan and thiazepane rings can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with its analogs:

Key Observations:

- Core Flexibility : Both thiazepane-containing compounds (target and ) exhibit conformational adaptability, which may enhance binding to biomacromolecules compared to rigid analogs like the benzothiazole derivative .

- The benzylthio moiety in the target compound differs from the benzothiazolylsulfanyl group in ; the latter’s fused aromatic system may enhance π-stacking but reduce nucleophilic reactivity.

Reactivity Comparison:

- The β-keto-sulfone in is highly electrophilic, enabling condensations (e.g., Knoevenagel), whereas the thioether in the target compound is less reactive but may participate in oxidative transformations.

- Fluorine substituents in enhance stability against metabolic degradation compared to the furan group in the target compound, which may undergo oxidative ring-opening.

Biological Activity

2-(Benzylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazepane ring, a furan moiety, and a benzylthio group, which together contribute to its unique chemical properties and interactions with biological targets. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure

The IUPAC name for the compound is 2-benzylsulfanyl-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]ethanone . The structural formula indicates the presence of key functional groups that are known to influence biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C18H21NO2S2 |

| Molecular Weight | 357.50 g/mol |

| Structural Features | Contains furan and thiazepane rings |

| Unique Properties | Significant biological activity potential |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Preparation of the Thiazepane Ring: This is often achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Furan Moiety: Coupling reactions are employed to attach the furan group.

- Formation of the Benzylthio Group: Nucleophilic substitution reactions are used to introduce the benzylthio group.

Optimizing reaction conditions is essential for achieving high yields and purity in the final product, often employing catalysts and specific solvents.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have demonstrated that compounds containing thiazepane and furan rings possess antimicrobial properties. The interaction of the benzylthio group with thiol-containing proteins may enhance this activity.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Its ability to modulate biological pathways through enzyme inhibition or receptor interaction suggests it may be effective against certain cancer types.

The mechanism of action involves interactions with specific molecular targets:

- The benzylthio group can engage with thiol groups in proteins.

- The furan and thiazepane rings can interact with various enzymes and receptors, modulating their activity.

Case Studies

Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Study: A study evaluated the antimicrobial efficacy of similar thiazepane derivatives against various bacterial strains, showing promising results that support further investigation into this compound's potential .

- Anticancer Research: Another research project explored the anticancer properties of furan-containing compounds, highlighting their ability to induce apoptosis in cancer cells .

- Enzyme Inhibition: Research has indicated that derivatives similar to this compound can inhibit specific enzymes involved in cancer progression, suggesting a pathway for therapeutic development .

Q & A

Q. What are the optimal synthetic routes for 2-(Benzylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone?

The synthesis typically involves multi-step organic reactions, including:

- Thiazepane ring formation : Cyclization of a diamine or thioether precursor under controlled conditions (e.g., using thioglycolic acid derivatives) .

- Benzylthio group introduction : Alkylation or nucleophilic substitution with benzyl mercaptan .

- Furan-2-yl functionalization : Coupling via Sonogashira or Suzuki-Miyaura reactions to attach the furan moiety .

Key considerations : Use anhydrous conditions, inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Monitor intermediates by thin-layer chromatography (TLC) .

Q. How can the structural integrity of this compound be confirmed?

Characterization requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. Look for signals at δ 7.2–7.4 ppm (benzyl aromatic protons) and δ 6.2–6.8 ppm (furan protons) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (C₂₀H₂₁NO₂S₂, theoretical ~403.11 g/mol).

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the conformational flexibility of the 1,4-thiazepan ring influence biological activity?

The seven-membered thiazepan ring adopts multiple conformations, affecting binding to biological targets. To study this:

- X-ray crystallography : Resolve the crystal structure to determine dominant conformers (e.g., chair vs. boat forms) .

- Molecular dynamics simulations : Analyze energy barriers for ring puckering and correlate with activity data from enzyme inhibition assays .

Example : A related compound (1,4-diazepane derivative) showed enhanced antimicrobial activity when the ring adopted a planar conformation .

Q. How can researchers resolve contradictory data in biological assays (e.g., inconsistent IC₅₀ values)?

Contradictions may arise from:

- Purity issues : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .

- Assay conditions : Standardize buffer pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity) .

- Target specificity : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Focus on modular modifications:

- Benzylthio group : Replace with alkylthio or arylthio groups to assess hydrophobic interactions.

- Furan moiety : Substitute with thiophene or pyridine to evaluate heterocycle effects on solubility and target binding .

- Thiazepane ring : Introduce substituents (e.g., methyl, hydroxyl) to modulate steric and electronic properties .

Data-driven approach : Use IC₅₀ values from kinase inhibition assays to rank substituent contributions .

Q. What analytical methods are recommended for detecting degradation products during stability studies?

- LC-MS/MS : Identify hydrolytic or oxidative degradation products (e.g., cleavage of the thioether bond under acidic conditions) .

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and varied pH (2–9) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.